Journal Name:Journal of Loss Prevention in the Process Industries
Journal ISSN:0950-4230
IF:3.916
Journal Website:https://www.journals.elsevier.com/journal-of-loss-prevention-in-the-process-industries/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:188
Publishing Cycle:Bimonthly
OA or Not:Not
Review on cellulose paper-based electrodes for sustainable batteries with high energy densities
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-07 , DOI: 10.1007/s11705-023-2307-y
Powering the future, while maintaining strong socioeconomic growth and a cleaner environment, is going to be one of the biggest challenges faced by mankind nowadays. Thus, there is a transition from the use of fossil fuels to renewable energy sources. Cellulose, the main component of paper, represents a unique type of bio-based building blocks featuring exciting properties: low-cost, hierarchical fibrous structures, hydrophilicity, biocompatible, mechanical flexibility, and renewability, which make it perfect for use in paper-based sustainable energy storage devices. This review focuses on lithium-ion battery application of celluloses with cellulose at different scales, i.e., cellulose microfibers, and nanocellulose, and high-lights the new trends in the field. Recent advances and approaches to construct high mass loading paper electrodes toward high energy density batteries are evaluated and the limitations of paper-based cathodes are discussed. This will stimulate the use of natural resources and thereby the development of renewable electric energy systems based on sustainable technologies with low environmental impacts and carbon footprints.
Detail
Sulfur-deficient CoNi2S4 nanoparticles-anchored porous carbon nanofibers as bifunctional electrocatalyst for overall water splitting
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-10 , DOI: 10.1007/s11705-023-2308-x
Water electrolysis technology is considered to be one of the most promising means to produce hydrogen. Herein, aiming at the problems of high overpotential and slow kinetics in water splitting, N-doped porous carbon nanofibers-coupled CoNi2S4 nanoparticles are prepared as bifunctional electrocatalyst. In the strategy, NaCl is used as the template to prepare porous carbon nanofibers with a large surface area, and sulfur vacancies are created to modulate the electronic structure of CoNi2S4. Electron spin resonance confirms the formation of abundant sulfur vacancies, which largely reduce the bandgap of CoNi2S4 from 1.68 to 0.52 eV. The narrowed bandgap is conducive to the migration of valence electrons and decreases the charge transfer resistance for electrocatalytic reaction. Moreover, the uniform distribution of CoNi2S4 nanoparticles on carbon nanofibers can prevent the aggregation and facilitate the exposure of electrochemical active sites. Therefore, the composite catalyst exhibits low overpotentials of 340 mV@100 mA·cm−2 for oxygen evolution reaction and 380 mV@100 mA·cm−2 for hydrogen evolution reaction. The assembled electrolyzer requires 1.64 V to achieve 10 mA·cm−2 for overall water-splitting with good long-term stability. The excellent performance results from the synergistic effect of porous structures, sulfur deficiency, nitrogen doping, and the well-dispersed active component.
Detail
Hyperbranched magnetic polymer: highly efficient removal of Cr(VI) and application in electroplating wastewater
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-07 , DOI: 10.1007/s11705-023-2303-2
By using a two-step hydrothermal method and trithiocyanuric acid (TTCA), 2,4,6-trihydrazino-1,3,5-triazine (THT), and Fe3O4 as raw materials, a spherical magnetic adsorbent polymer (TTCA/THT@Fe3O4) was synthesized to achieve the efficient removal of Cr(VI) from wastewater. Under optimal adsorption conditions, the maximum adsorption capacity of TTCA/THT@Fe3O4 for Cr(VI) can reach 1340 mg·g−1. Notably, the removal efficiency can approach 98.9%, even at the lower concentration of 20 mg·L−1 Cr(VI). For actual wastewater containing Cr(VI), the Cr(VI) concentration was reduced from 25.8 to 0.4 mg·L−1, a remarkable 20% lower than the current industry discharge standard value. A mechanism for the high adsorption performance of Cr(VI) on TTCA/THT@Fe3O4 was investigated using Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and density functional theory. It can be plausibly attributed to the formation of Cr/N and Cr/S coordination bonds. Additionally, surface electrostatic adsorption, reduction effects, and the spherical polymer structure increase the contact area with Cr(VI), maximizing adsorption. The synergistic effect of adsorption and reduction enhances the adsorption performance of TTCA/THT@Fe3O4 for Cr(VI) and total chromium in water. The resultant polymer has a simple preparation process, excellent adsorption performance, easy magnetic separation, and promising application for actual wastewater.
Detail
Characterization and comparison of organic functional groups effects on electrolyte performance for vanadium redox flow battery
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-03-31 , DOI: 10.1007/s11705-023-2298-8
The vanadium redox flow battery with a safe and capacity-controllable large-scale energy storage system offers a new method for the sustainability. In this case, acetic acid, methane sulfonic acid, sulfonic acid, amino methane sulfonic acid, and taurine are used to overcome the low electrolyte energy density and stability limitations, as well as to investigate the effects of various organic functional groups on the vanadium redox flow battery. When compared to the pristine electrolyte (0.22 Ah, 5.0 Wh·L−1, 85.0%), the results show that taurine has the advantage of maintaining vanadium ion concentrations, discharge capacity (1.43 Ah), energy density (33.9 Wh·L−1), and energy efficiency (90.5%) even after several cycles. The acetic acid electrolyte is more conducive to the low-temperature stability of the V(II) electrolyte (177 h at −25 °C) than pristine (82 h at −2 °C). The −SO3H group, specifically the coaction of the −NH2 and −SO3H groups, improves electrolyte stability. The −NH2 and −COOH additive groups improved conductivity and electrochemical activity.
Detail
Pt–C interactions in carbon-supported Pt-based electrocatalysts
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-04-25 , DOI: 10.1007/s11705-023-2300-5
Carbon-supported Pt-based materials are highly promising electrocatalysts. The carbon support plays an important role in the Pt-based catalysts by remarkably influencing the growth, particle size, morphology, dispersion, electronic structure, physiochemical property and function of Pt. This review summarizes recent progress made in the development of carbon-supported Pt-based catalysts, with special emphasis being given to how activity and stability enhancements are related to Pt–C interactions in various carbon supports, including porous carbon, heteroatom doped carbon, carbon-based binary support, and their corresponding electrocatalytic applications. Finally, the current challenges and future prospects in the development of carbon-supported Pt-based catalysts are discussed.
Detail
A review on co-pyrolysis of agriculture biomass and disposable medical face mask waste for green fuel production: recent advances and thermo-kinetic models
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-29 , DOI: 10.1007/s11705-022-2230-7
The Association of Southeast Asian Nations is blessed with agricultural resources, and with the growing population, it will continue to prosper, which follows the abundance of agricultural biomass. Lignocellulosic biomass attracted researchers’ interest in extracting bio-oil from these wastes. However, the resulting bio-oil has low heating values and undesirable physical properties. Hence, co-pyrolysis with plastic or polymer wastes is adopted to improve the yield and quality of the bio-oil. Furthermore, with the spread of the novel coronavirus, the surge of single-use plastic waste such as disposable medical face mask, can potentially set back the previous plastic waste reduction measures. Therefore, studies of existing technologies and techniques are referred in exploring the potential of disposable medical face mask waste as a candidate for co-pyrolysis with biomass. Process parameters, utilisation of catalysts and technologies are key factors in improving and optimising the process to achieve commercial standard of liquid fuel. Catalytic co-pyrolysis involves a series of complex mechanisms, which cannot be explained using simple iso-conversional models. Hence, advanced conversional models are introduced, followed by the evolutionary models and predictive models, which can solve the non-linear catalytic co-pyrolysis reaction kinetics. The outlook and challenges for the topic are discussed in detail.
Detail
Pd nano-catalyst supported on biowaste-derived porous nanofibrous carbon microspheres for efficient catalysis
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-04 , DOI: 10.1007/s11705-023-2299-7
Environmental pollution caused by the presence of aromatic aldehydes and dyes in wastewater is a serious global concern. An effective strategy for the removal of these pollutants is their catalytic conversion, possibly to valuable compounds. Therefore, the design of efficient, stable and long-lifetime catalysts is a worthwhile research goal. Herein, we used nanofibrous carbon microspheres (NCM) derived from the carbohydrate chitin present in seafood waste, and characterized by interconnected nanofibrous networks and N/O-containing groups, as carriers for the manufacture of a highly dispersed, efficient and stable Pd nano-catalyst (mean diameter ca. 2.52 nm). Importantly, the carbonised chitin’s graphitized structure, defect presence and large surface area could promote the transport of electrons between NCM and Pd, thereby endowing NCM supported Pd catalyst with high catalytic activity. The NCM supported Pd catalyst was employed in the degradation of some representative dyes and the chemoselective hydrogenation of aromatic aldehydes; this species exhibited excellent catalytic activity and stability, as well as applicability to a broad range of aromatic aldehydes, suggesting its potential use in green industrial catalysis.
Detail
Life-cycle assessment and techno-economic analysis of the production of wood vinegar from Eucommia stem: a case study
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-17 , DOI: 10.1007/s11705-022-2296-2
This research undertook a case study of the life-cycle assessment and techno-economic analysis of the slow pyrolysis of Eucommia stem for the production of wood vinegar and activated carbon. The results showed that the production of one ton of wood vinegar via the slow pyrolysis of Eucommia stem show comparatively low global warming potential (2.37 × 102 kg CO2 eq), primary energy demand (3.16 × 103 MJ), acidification potential (2.19 kg SO2 eq), antimony depletion potential (3.86 × 10−4 kg antimony eq), and ozone depletion potential (7.46 × 10−6 kg CFC-11 eq) and was more environmentally friendly than the production of dilute acetic acid (12 wt %) via petrochemical routes. Meanwhile, the total capital investment, total product cost, and cash flowsheet were provided in the techno-economic analysis. Then, the net present value, internal rate of return, and dynamic payback period of the production process were evaluated. The findings indicated that while this production process is cost-effective, it might not be economically attractive or could generate investment risks. An increase in the added value of the wood vinegar and the activated carbon could remarkably improve the economic feasibility of this production process.
Detail
Encapsulation of polyethylene glycol in cellulose-based porous capsules for latent heat storage and light-to-thermal conversion
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-05-01 , DOI: 10.1007/s11705-022-2279-3
Phase change materials are potential candidates for the application of latent heat storage. Herein, we fabricated porous capsules as shape-stable materials from cellulose-based polyelectrolyte complex, which were first prepared using cellulose 6-(N-pyridinium)hexanoyl ester as the cationic polyelectrolyte and carboxymethyl cellulose as the anionic polyelectrolyte to encapsulate polyethylene glycol by the vacuum impregnation method. Furthermore, the multi-walled carbon nanotube or graphene oxide, which were separately composited into the polyelectrolytes complex capsules to enhance thermal conductivity and light-to-thermal conversion efficiency. These capsules owned a typical core–shell structure, with an extremely high polyethylene glycol loading up to 34.33 g·g−1. After loading of polyethylene glycol, the resulted cellulose-based composite phase change materials exhibited high thermal energy storage ability with the latent heat up to 142.2 J·g−1, which was 98.5% of pure polyethylene glycol. Further results showed that the composite phase change materials demonstrated good form-stable property and thermal stability. Moreover, studies involving light-to-thermal conversion determined that composite phase change materials exhibited outstanding light-to-thermal conversion performance. Considering their exceptional comprehensive features, innovative composite phase change materials generated from cellulose presented a highly interesting choice for thermal management and renewable thermal energy storage.
Detail
Tailoring the microstructure and properties of PES/SPSf loose nanofiltration membranes using SPES as a hydrophilic polymer for the effective removal of dyes via steric hindrance and charge effect
Journal of Loss Prevention in the Process Industries ( IF 3.916 ) Pub Date: 2023-06-06 , DOI: 10.1007/s11705-023-2338-4
Herein, polyethersulfone (PES) and sulfonated polysulfone (SPSf) blend membranes were prepared with addition of sulfonated polyethersulfone (SPES) as a hydrophilic polymer and adipic acid as a porogen via non-solvent induced phase separation method for effective fractionation of dyes based on the influence of steric hindrance and charge effect. Raman spectroscopy and molecular dynamic simulation modeling confirmed that hydrogen bonds between PES, SPSf, SPES, and adipic acid were crucial to membrane formation and spatial arrangement. Further addition of hydrophilic SPES resulted in a membrane with reduced pore size and molecular weight cut-off as well as amplified negative charge and pure water permeance. During separation, the blend membranes exhibited higher rejection rates for nine types of small molecular weight (269.3–800 Da) dyes than for neutral polyethylene glycol molecules (200–1000 Da). This was attributed to the size effect and the synergistic effect between steric hindrance and charge repulsion. Notably, the synergistic impact decreased with dye molecular weight, while greater membrane negative charge enhanced small molecular dye rejection. Ideal operational stability and anti-fouling performance were best observed in M2 (PES/SPSf/SPES, 3.1 wt %). Summarily, this study demonstrates that SPES with −SO3− functional groups can be applied to control the microstructure and separation of membranes.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, CHEMICAL 工程:化工4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.50 65 Science Citation Index Expanded Not
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